molecular formula C7H4BrF3O B1266203 4-Bromo-2-(trifluoromethyl)phenol CAS No. 50824-04-9

4-Bromo-2-(trifluoromethyl)phenol

Cat. No. B1266203
CAS RN: 50824-04-9
M. Wt: 241 g/mol
InChI Key: PDPGERGWEOJVDC-UHFFFAOYSA-N
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Patent
US05530015

Procedure details

First, 41.33 g of 2-trifluoromethylphenol and 1800 ml of chloroform were charged into a reaction vessel, and 129.16 g of tetra-n-butylammonium tribromide was slowly added at room temperature over about one hour with stirring. After stirring at room temperature for 72 hours, the reaction solution was concentrated. Then, 500 ml of 10% hydrochloric acid was added to the resultant residue, and the mixture was extracted four times with 200 ml of diethyl ether. The ether layers were combined, washed with water, dried over anhydrous magnesium sulfate and then concentrated to give 49.5 g of 4-bromo-2-trifluoromethylphenol as a crude product (yield, 81%).
Quantity
41.33 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
129.16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[Br-:12].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(Cl)(Cl)Cl>[Br:12][C:7]1[CH:6]=[CH:5][C:4]([OH:9])=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
41.33 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Name
Quantity
1800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
129.16 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
Then, 500 ml of 10% hydrochloric acid was added to the resultant residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted four times with 200 ml of diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: CALCULATEDPERCENTYIELD 153.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.